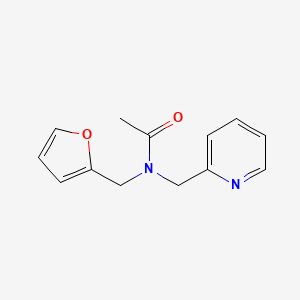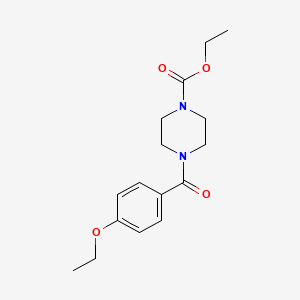![molecular formula C21H28ClN3O B5659580 6-chloro-2-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}quinoline](/img/structure/B5659580.png)
6-chloro-2-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of quinoline derivatives often involves complex chemical reactions. For example, Bänziger et al. (2000) detailed a large-scale synthesis of a related quinoline derivative, highlighting the use of readily available starting materials and efficient reaction steps including hydrogenation and esterification processes to achieve high yields (Bänziger, Cercus, Stampfer, & Sunay, 2000). While this paper does not directly address the synthesis of the exact compound , it provides insight into the methodologies applicable for synthesizing complex quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including the target compound, can be elucidated through various analytical techniques. Ghosh et al. (2020) described the crystal structure analysis of a quinoline-triazole derivative, emphasizing the importance of non-covalent molecular interactions in the stabilization of the molecular conformation (Ghosh, Pal, Praveena, & Mareddy, 2020). This analysis is crucial for understanding the 3D arrangement of atoms within the molecule, which influences its chemical reactivity and physical properties.
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. Wang et al. (2018) developed a novel rhodium-catalyzed oxidative annulation method for constructing quinoline-2-carboxylate derivatives, demonstrating the compound's reactivity towards functional group transformations (Wang, Ding, Zheng, Bao, & Peng, 2018). These reactions are pivotal for the modification and customization of the compound's chemical structure for specific applications.
Propriétés
IUPAC Name |
2-[(6-chloroquinolin-2-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O/c1-26-12-11-24-9-2-7-21(15-24)8-10-25(16-21)14-19-5-3-17-13-18(22)4-6-20(17)23-19/h3-6,13H,2,7-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPBSGFUKHIDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=NC4=C(C=C3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5659499.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)thiophene-2-carboxamide](/img/structure/B5659519.png)


![5,5-dimethyl-3-[2-(6-methylpyridin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5659544.png)
![2-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5659545.png)
![cis-4-{4-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-1H-1,2,3-triazol-1-yl}cyclohexanamine hydrochloride](/img/structure/B5659548.png)
![8-[(2-oxo-4-imidazolidinyl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659556.png)
![N-[3-(1H-imidazol-1-yl)butyl]-6-isopropylpyrimidin-4-amine](/img/structure/B5659564.png)
![5-(dimethylamino)-2-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5659565.png)
![2-ethyl-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5659570.png)
![N-[1-(1-azepanylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5659584.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5659600.png)